molecular formula C24H30 B3067826 1,1,4,4,6-Pentamethyl-7-(1-(p-tolyl)vinyl)-1,2,3,4-tetrahydronaphthalene CAS No. 1688656-72-5

1,1,4,4,6-Pentamethyl-7-(1-(p-tolyl)vinyl)-1,2,3,4-tetrahydronaphthalene

Cat. No. B3067826
CAS RN: 1688656-72-5
M. Wt: 318.5 g/mol
InChI Key: IYCWQAAHRXLROL-UHFFFAOYSA-N
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Description

1,1,4,4,6-Pentamethyl-7-(1-(p-tolyl)vinyl)-1,2,3,4-tetrahydronaphthalene, also known as PTVT, is a synthetic organic compound that is used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and is used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene serves as a crucial intermediate in synthesizing bexarotene, a chemotherapeutic agent. It is created from 2,5-dimethyl-2,5-hexanediol through halogenated reactions and Friedel-Crafts alkylation, with the reaction mechanisms and influential factors being extensively explored (Liu Xiu-jie, 2010).

Catalytic Activity

The compound is involved in studies exploring asymmetric π-allylic reduction. For instance, polystyrene-poly(ethylene glycol) (PS-PEG) resin-supported palladium–MOP complexes, which include derivatives of 1-vinyl-1,2,3,4-tetrahydronaphth-1-yl benzoate, exhibit high catalytic activity and recyclability in such reactions (H. Hocke, Y. Uozumi, 2004).

Medical Imaging

A fluorine-18-labeled analogue of bexarotene, synthesized from 2,5-dimethyl-2,5-hexanediol and 2-fluoro-4-methylbenzoic acid, has been developed for PET imaging of retinoid X receptors. This compound is essential for visualizing the distribution and concentration of RXRs in biological systems (Min Wang et al., 2014).

Enzymatic Applications

Lipases have been used to kinetically resolve 1-hydroxy-1,2,3,4-tetrahydronaphthalene derivatives, highlighting the potential of these compounds in enzymatic processes and organic synthesis (T. Izumi, S. Murakami, 1994).

Synthesis of Complex Hydrocarbons

This compound is involved in studies of cycloisomerization processes catalyzed by transition metal chlorides. These studies are critical for understanding the synthesis of complex hydrocarbons and the factors influencing these reactions (Chatani et al., 2000).

properties

IUPAC Name

1,1,4,4,6-pentamethyl-7-[1-(4-methylphenyl)ethenyl]-2,3-dihydronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30/c1-16-8-10-19(11-9-16)18(3)20-15-22-21(14-17(20)2)23(4,5)12-13-24(22,6)7/h8-11,14-15H,3,12-13H2,1-2,4-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCWQAAHRXLROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C)C2=CC3=C(C=C2C)C(CCC3(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701128496
Record name Naphthalene, 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethyl-7-[1-(4-methylphenyl)ethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1688656-72-5
Record name Naphthalene, 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethyl-7-[1-(4-methylphenyl)ethenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1688656-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethyl-7-[1-(4-methylphenyl)ethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,1,4,4,6-Pentamethyl-7-(1-(p-tolyl)vinyl)-1,2,3,4-tetrahydronaphthalene
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1,1,4,4,6-Pentamethyl-7-(1-(p-tolyl)vinyl)-1,2,3,4-tetrahydronaphthalene
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1,1,4,4,6-Pentamethyl-7-(1-(p-tolyl)vinyl)-1,2,3,4-tetrahydronaphthalene

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